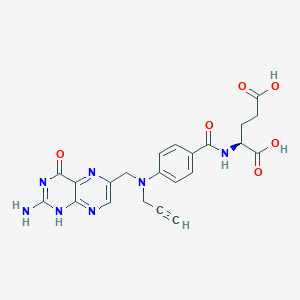

N(10)-Propargylfolic acid

Description

N(10)-Propargylfolic acid is a synthetic derivative of folic acid (vitamin B9), characterized by the substitution of a propargyl group (-C≡CH) at the N(10) position of the pteridine ring. Folate derivatives are widely studied for applications in targeted drug delivery, cancer therapy, and diagnostics due to FR overexpression in many cancers . The latter has a molecular formula of C₂₃H₂₂N₆O₆, a molecular weight of 478.46 g/mol, and a density of 1.46 g/cm³ . The propargyl group’s triple bond may confer reactivity for click chemistry applications, such as conjugation with nanoparticles or fluorophores.

Properties

CAS No. |

101760-45-6 |

|---|---|

Molecular Formula |

C22H21N7O6 |

Molecular Weight |

479.4 g/mol |

IUPAC Name |

(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C22H21N7O6/c1-2-9-29(11-13-10-24-18-17(25-13)20(33)28-22(23)27-18)14-5-3-12(4-6-14)19(32)26-15(21(34)35)7-8-16(30)31/h1,3-6,10,15H,7-9,11H2,(H,26,32)(H,30,31)(H,34,35)(H3,23,24,27,28,33)/t15-/m0/s1 |

InChI Key |

SQJGTVKPWANJGI-HNNXBMFYSA-N |

SMILES |

C#CCN(CC1=CN=C2C(=N1)C(=O)NC(=N2)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |

Isomeric SMILES |

C#CCN(CC1=CN=C2C(=N1)C(=O)N=C(N2)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O |

Canonical SMILES |

C#CCN(CC1=CN=C2C(=N1)C(=O)N=C(N2)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |

Origin of Product |

United States |

Chemical Reactions Analysis

Enzymatic Reactions

N(10)-Propargylfolic acid participates in enzymatic transformations critical to its mechanism of action:

Substrate for Dihydrofolate Reductase (DHFR)

-

The 7,8-dihydro derivative of this compound acts as a substrate for Lactobacillus casei DHFR .

-

Reaction :

This reduction is essential for its metabolic activation in bacterial systems.

Inhibition of Thymidylate Synthase (TS)

-

This compound inhibits TS, an enzyme critical for DNA synthesis.

-

Comparative activity :

Compound TS Inhibition (L. casei) TS Inhibition (L1210 Cells) This compound Weak Moderate PDDF (5,8-dideaza analogue) Strong Potent Data adapted from highlights its reduced potency compared to PDDF, a structurally related inhibitor.

Antimicrobial Effects

-

Streptococcus faecium : Growth inhibition observed at micromolar concentrations .

-

Lactobacillus casei : Only the 7,8-dihydro derivative showed activity, suggesting redox state-dependent efficacy .

Cellular Inhibition

-

In permeabilized L1210 leukemia cells , this compound demonstrated moderate TS inhibition, reducing thymidine incorporation by 50% at 10 μM .

Chemical Stability and Reactivity

-

Propargyl group : The terminal alkyne moiety (C≡C) enables potential click chemistry applications, though this is underexplored in current literature .

-

Redox sensitivity : The 7,8-dihydro form is prone to oxidation, limiting its utility in aerobic environments .

Comparative Analysis with Analogues

| Property | This compound | PDDF (5,8-dideazafolic acid) |

|---|---|---|

| TS inhibition | Moderate | Strong |

| DHFR substrate | Yes (7,8-dihydro form) | No |

| Antibacterial spectrum | Narrow | Broad |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Chemical Properties

The following table compares N(10)-Propargylfolic acid with structurally related folate derivatives:

Key Observations:

Propargyl vs. Deaza Modifications :

- The 5-deaza modification in 10-Propargyl-5-deazafolic acid replaces a nitrogen atom with carbon in the pteridine ring, reducing electronegativity and altering binding to enzymes like dihydrofolate reductase (DHFR). This enhances stability and inhibitory effects in anticancer applications .

- This compound retains the native pteridine structure, likely preserving FR binding while introducing a reactive propargyl group for bioconjugation .

This modification is explored in prodrug strategies . N(10)-Tosylisohomofolic acid: The tosyl group (-SO₂C₆H₄CH₃) introduces steric bulk and electron-withdrawing effects, which may interfere with FR binding but enhance covalent interactions with enzymes .

Such methods may involve propargylation via nucleophilic substitution or metal-catalyzed coupling .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for producing high-purity N(10)-Propargylfolic acid?

- Methodology : Begin with folic acid as a precursor and introduce the propargyl group via nucleophilic substitution under anhydrous conditions. Monitor reaction progress using thin-layer chromatography (TLC) and optimize parameters (e.g., solvent polarity, temperature, catalyst loading). Purify via reversed-phase HPLC, and validate purity using -NMR (peak integration) and LC-MS (mass accuracy ±2 ppm) .

Q. Which analytical techniques are recommended for characterizing this compound in complex biological matrices?

- Methodology : Use LC-MS/MS with electrospray ionization (ESI) for sensitivity in detecting low concentrations in plasma or tissue homogenates. Validate methods per NIH guidelines: include calibration curves (linearity ), spike-recovery tests (80–120% recovery), and matrix effect assessments. Cross-validate with UV-Vis spectroscopy (λ~280 nm for folate derivatives) .

Q. How should stability studies for this compound under physiological conditions be designed?

- Methodology : Simulate physiological environments (e.g., pH 7.4 buffer, 37°C) and analyze degradation kinetics via HPLC at timed intervals (0–48 hrs). Include control samples (e.g., antioxidant-free) to assess oxidation susceptibility. Use Arrhenius plots to predict shelf-life under storage conditions .

Advanced Research Questions

Q. How can discrepancies between in vitro and in vivo pharmacokinetic data for this compound be systematically addressed?

- Methodology : Conduct cross-species validation by comparing murine and human liver microsome assays to identify metabolic differences. Use physiologically based pharmacokinetic (PBPK) modeling to account for tissue distribution and protein binding. Apply the FINER criteria to evaluate study feasibility (e.g., sample size, ethical approvals) .

Q. What experimental strategies are effective for studying synergistic interactions between this compound and other antifolate agents?

- Methodology : Perform combinatorial dose-response assays (e.g., Chou-Talalay method) in cancer cell lines (e.g., HeLa). Use synergy scores (Combination Index <1) and isobolograms to quantify effects. Validate with RNA-seq to identify co-targeted pathways (e.g., folate metabolism, DNA synthesis) .

Q. How can computational approaches predict the binding affinity of this compound to folate receptors?

- Methodology : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of FRα (PDB ID: 4LRH). Validate predictions with surface plasmon resonance (SPR) to measure . Compare with alanine-scanning mutagenesis to identify critical binding residues .

Q. What statistical frameworks are suitable for analyzing dose-dependent cytotoxicity data of this compound?

- Methodology : Fit sigmoidal curves (e.g., Hill equation) to calculate IC values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Report 95% confidence intervals and assess normality via Shapiro-Wilk tests .

Data Interpretation & Reproducibility

Q. How should researchers resolve contradictions in reported IC values across studies?

- Methodology : Audit experimental variables (e.g., cell line passage number, serum concentration in media). Replicate studies using standardized protocols (e.g., ATCC cell authentication, MTT assay at 48 hrs). Perform meta-analysis with random-effects models to quantify heterogeneity .

Q. What steps ensure reproducibility in synthesizing this compound across labs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.